
2-benzylidenesuccinic acid
Overview
Description
2-Benzylidenesuccinic acid (CAS: 5653-88-3, C₁₁H₁₀O₄) is a substituted succinic acid derivative characterized by a benzylidene group (-C₆H₅-CH=) at the C2 position. It is also known as phenylitaconic acid or trans-2-(phenylmethylene)butanedioic acid . This compound has garnered attention in pharmaceutical and polymer chemistry due to its role as a precursor in synthesizing renin inhibitors, lignans, and lignanamides . Computational studies highlight its compliance with Lipinski’s rule of five (molecular weight <500 Da, hydrogen bond acceptors <10, etc.), indicating favorable drug-likeness properties . Its molecular structure (Figure 1) enables diverse reactivity, particularly in Mizoroki-Heck reactions for vinyl compound synthesis .
Preparation Methods
2-benzylidenesuccinic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with succinic anhydride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-benzylidenesuccinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzylidene malonic acid derivatives.
Reduction: Reduction reactions can convert it into benzylsuccinic acid.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Hypoglycemic Activity
Research indicates that derivatives of 2-benzylidenesuccinic acid exhibit significant hypoglycemic properties. A study demonstrated that certain derivatives showed promising results in lowering blood sugar levels, suggesting potential for the development of new diabetes medications .
Antioxidant and Anti-inflammatory Properties
In-silico studies have revealed that this compound and its derivatives act as effective enzyme inhibitors and nuclear receptor ligands, which are crucial for anti-inflammatory drug development . This positions the compound as a candidate for further pharmacological exploration.
Materials Science
Polymer Synthesis
this compound can be utilized in synthesizing poly(glycerol-co-diacids) prepolymers. These prepolymers are valuable in creating biodegradable materials with applications ranging from packaging to biomedical devices. The incorporation of succinic acid into polymer matrices enhances their mechanical properties and biodegradability .
Polymer Composition | Reaction Temperature (°C) | Degree of Polymerization |
---|---|---|
Glycerol:Succinic Acid | 150 | ~55% |
Glycerol:Sebacic Acid | 150 | ~30% |
Glycerol:this compound | 150 | ~40% |
Case Studies
Case Study 1: Hypoglycemic Agents
A series of benzylidene derivatives were synthesized and screened for hypoglycemic activity. Compounds 6c, 6e, and 6g demonstrated significant efficacy in reducing glucose levels in diabetic models. The study concluded that modifications at the benzyl position could enhance biological activity .
Case Study 2: Biodegradable Polymers
Research on poly(glycerol succinate) produced from this compound showed improved mechanical properties compared to conventional polymers. These materials exhibited a degree of branching that contributed to their strength and flexibility, making them suitable for use in medical implants .
Mechanism of Action
The mechanism of action of 2-benzylidenesuccinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Properties
Table 1: Key Molecular Properties of 2-Benzylidenesuccinic Acid and Analogues
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | C₁₁H₁₀O₄ | 5653-88-3 | 206.19 | Benzylidene group at C2, α,β-unsaturated diacid |
2-Benzylsuccinic acid | C₁₁H₁₂O₄ | 884-33-3 | 208.21 | Benzyl group at C2, saturated diacid backbone |
2-Methylenesuccinic acid | C₅H₆O₄ | 97-65-4 | 146.10 | Methylene group at C2, α,β-unsaturated diacid |
Succinic acid | C₄H₆O₄ | 110-15-6 | 118.09 | Saturated diacid, no substituents |
Structural Insights :
- This compound : The α,β-unsaturated carbonyl system enhances electrophilicity, enabling conjugation with biological targets or polymers .
- 2-Benzylsuccinic acid : Saturation at C2 reduces reactivity but improves stability, making it suitable for cosmetic excipients .
- 2-Methylenesuccinic acid : Smaller substituent (methylene vs. benzylidene) lowers molecular weight but retains unsaturated reactivity .
This compound :
- Pharmaceutical : Central to asymmetric hydrogenation processes for renin inhibitor synthesis (e.g., Aliskiren intermediates) .
- Anti-inflammatory Potential: In silico studies predict moderate bioactivity scores (GPCR ligand: 0.43; ion channel modulator: 0.14), comparable to ibuprofen .
- Polymer Chemistry : Used in green enzymatic synthesis of unsaturated polyesters .
2-Benzylsuccinic Acid :
- Cosmetics : Employed as a stabilizer in formulations due to low toxicity and high purity (98%) .
- Plasticizers : Succinate di-esters derived from this compound improve PVC blend rheology .
2-Methylenesuccinic Acid :
- Industrial Synthesis: Serves as a monomer for biodegradable plastics. However, its hazard profile (H315: skin irritation; H319: eye damage) limits pharmaceutical use .
Biological Activity
2-Benzylidenesuccinic acid (BSA) is a derivative of succinic acid that has garnered attention due to its diverse biological activities. This compound, along with its substituted analogs, has been studied for its potential applications in pharmaceuticals, particularly as enzyme inhibitors and receptor ligands. This article explores the biological activity of this compound, focusing on its molecular properties, bioactivity, and toxicity based on various research findings.
Structure and Characteristics
This compound is characterized by the presence of a benzylidene group attached to the succinic acid backbone. The structural formula can be represented as:
This compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good absorption and permeability.
In-Silico Studies
Recent in-silico studies have evaluated the molecular properties and bioactivity of various benzylidenesuccinic acids. These studies utilized computational methods to predict the bioactivity scores and toxicity profiles. Notably, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid emerged as a promising candidate due to its non-toxic nature and superior bioactivity compared to traditional anti-inflammatory drugs .
Enzyme Inhibition
This compound exhibits significant enzyme inhibition properties. It has been identified as an inhibitor of various enzymes, including:
- Nuclear Receptor Ligands : These compounds interact with nuclear receptors, influencing gene expression and cellular functions.
- GPCR Ligands : G protein-coupled receptors (GPCRs) are crucial for many physiological processes, and BSA's activity in this area suggests potential therapeutic applications.
- Ion Channel Modulators : The ability to modulate ion channels indicates a role in regulating cellular excitability and signaling pathways .
Case Studies and Experimental Findings
- Anti-Inflammatory Activity : In vitro studies demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound showed efficacy in reducing pro-inflammatory cytokines in cell cultures.
- Toxicity Assessment : Toxicological evaluations indicated that this compound is relatively safe at therapeutic doses. Its predicted toxicity was lower than that of several commonly used anti-inflammatory agents .
Comparative Bioactivity Data
The following table summarizes the bioactivity data of selected benzylidenesuccinic acids:
Compound Name | Nuclear Receptor Activity | GPCR Activity | Ion Channel Modulation | Toxicity Level |
---|---|---|---|---|
This compound | Moderate | High | Moderate | Low |
2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic | High | Moderate | High | Non-toxic |
Other Substituted Variants | Variable | Variable | Variable | Variable |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-benzylidenesuccinic acid with high yield and purity?
The synthesis typically involves a Knoevenagel condensation between benzaldehyde and succinic anhydride under acidic or basic catalysis. To ensure high purity, recrystallization using solvents like ethanol or methanol is recommended. Characterization should include melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR) to confirm the (E)- or (Z)-isomer configuration . Experimental protocols must detail stoichiometry, reaction temperature, and purification steps to enable reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : H NMR can distinguish between (E)- and (Z)-isomers based on coupling constants of the α,β-unsaturated protons. For example, (Z)-isomers exhibit coupling constants () of 10–12 Hz, while (E)-isomers show Hz .
- IR : The presence of conjugated carbonyl groups (C=O stretching at ~1700 cm) and C=C stretching (~1600 cm) confirms the α,β-unsaturated structure .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the best practices for documenting the synthesis and characterization of this compound in research publications?
- Experimental Section : Include detailed procedures (e.g., reagent quantities, reaction time, purification methods). Limit main text to five compounds; additional data should go to supplementary materials .
- Data Reporting : Provide raw spectral data (e.g., NMR chemical shifts, IR peaks) and purity metrics (e.g., HPLC chromatograms) .
- Reproducibility : Cite established methods for known compounds and provide full evidence (e.g., crystallography) for novel derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from isomer purity, solvent effects, or assay conditions. Strategies include:
- Comparative Studies : Test (E)- and (Z)-isomers separately under controlled conditions .
- Purity Verification : Use HPLC or chiral chromatography to confirm isomer ratios .
- Structural Analogues : Synthesize derivatives with modified substituents to isolate pharmacophoric groups .
- Meta-Analysis : Critically evaluate literature methodologies (e.g., cell lines, dosage) to identify variability .
Q. What computational approaches are used to study the reactivity of this compound in different solvents?
- Density Functional Theory (DFT) : Predicts regioselectivity in nucleophilic additions by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., polarity effects on tautomerization) .
- Solvent Parameterization : Use Kamlet-Taft or Hansen parameters to correlate solvent effects with reaction rates .
Q. How to design experiments to investigate the acid-base behavior of this compound under physiological conditions?
- pH Titration : Measure pKa values of carboxylic and α,β-unsaturated groups using potentiometric or spectrophotometric methods .
- Buffer Compatibility : Test stability in phosphate-buffered saline (PBS) at pH 7.4 to simulate biological environments .
- Ionization Effects : Use UV-Vis spectroscopy to monitor changes in absorbance upon protonation/deprotonation .
Q. How to analyze the stability of this compound under varying thermal conditions, and what analytical methods are recommended?
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting, crystallization) .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity and monitor degradation via HPLC .
Q. Data Presentation Guidelines
- Tables : Include comparative data (e.g., yields, spectroscopic results) with error margins and statistical significance (e.g., ANOVA) .
- Figures : Use reaction schemes, crystallography data, or dose-response curves to highlight key findings .
- Supplementary Materials : Archive raw datasets, spectral copies, and computational input files for peer review .
Properties
IUPAC Name |
2-benzylidenebutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYILORDWJFEQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963573 | |
Record name | 2-Benzylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46427-07-0 | |
Record name | 2-Benzylidenebutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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